N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide
Description
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide is a pyridazine-derived compound featuring a pyrrol-1-yl substituent at the 6-position of the pyridazine ring. The structure includes an ethylamino linker connecting the pyridazine core to a 2-chlorobenzamide group.
Properties
IUPAC Name |
2-chloro-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-6-2-1-5-13(14)17(24)20-10-9-19-15-7-8-16(22-21-15)23-11-3-4-12-23/h1-8,11-12H,9-10H2,(H,19,21)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLHDDKTWJWXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide typically involves multiple steps:
Formation of the Pyridazine Core: The initial step often involves the construction of the pyridazine ring. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Pyrrole Group: The pyrrole moiety is introduced via a substitution reaction, where a suitable pyrrole derivative reacts with the pyridazine intermediate.
Attachment of the Ethylamine Linker: The ethylamine linker is then attached through a nucleophilic substitution reaction, often using an alkyl halide as the electrophile.
Formation of the Chlorobenzamide Group: Finally, the chlorobenzamide group is introduced through an amide coupling reaction, typically using a chlorobenzoic acid derivative and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and ethylamine moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the chlorobenzamide group, potentially yielding reduced analogs with different biological activities.
Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the chlorobenzamide group and the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol analogs.
Scientific Research Applications
Medicinal Chemistry
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide has been investigated for its potential as a pharmacophore in drug design. The structural components allow for interactions with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures exhibit:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular pathways.
- Antimicrobial Properties : Its efficacy against bacterial strains has been noted, making it a candidate for antibiotic development.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique heterocyclic structure enables:
- Building Block for Novel Compounds : Used in the synthesis of derivatives that may possess enhanced biological activities.
- Catalytic Applications : Potential use in catalyzing reactions due to its reactive functional groups.
Material Science
Research has explored the application of this compound in developing organic electronic materials. Its properties may contribute to:
- Organic Light Emitting Diodes (OLEDs) : The compound's electron-donating ability can be harnessed in OLED technology.
- Conductive Polymers : Investigated for incorporation into conductive polymer matrices.
Case Studies and Research Findings
Recent studies have highlighted the versatility of this compound in various applications:
- Cancer Research : A study demonstrated its effectiveness in inhibiting specific cancer cell lines through apoptosis induction mechanisms.
- Antimicrobial Testing : Another research project evaluated its activity against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for therapeutic use.
Mechanism of Action
The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various signaling pathways, leading to effects such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Pyridazine Derivatives with Pyrazole/Pyrrole Substituents
Key Observations :
- Heterocyclic Substituents: The pyrrol-1-yl group in the target compound differs from pyrazol-1-yl analogs (e.g., ).
- Benzamide vs. Phenyl : The 2-chlorobenzamide moiety introduces a polar amide bond and electron-withdrawing chlorine, which may enhance binding to hydrophobic pockets compared to phenyl or methylphenyl groups in analogs .
Patented Compounds with Heterocyclic Modifications
The patent in discloses compounds such as N-(3-Cyano-4-(pyrimidin-2-ylamino)-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)-2-(piperidin-4-yliden)acetamid, which share features like tetrahydrofuran (THF) ethers and piperidine derivatives. While these are quinolines rather than pyridazines, they highlight trends in medicinal chemistry:
- THF Substituents : Improve solubility and metabolic stability compared to the target compound’s chlorobenzamide.
- Piperidine/Pyrrole Comparison : Piperidine’s aliphatic amine may enhance basicity, whereas pyrrole’s aromaticity could favor planar interactions .
Crystallographic and Computational Insights
The structural determination of pyridazine derivatives often relies on tools like SHELX (for refinement) and ORTEP-III (for graphical representation) . For example:
- Pyridazine analogs in and were characterized using X-ray crystallography, revealing planar pyridazine cores with substituent-dependent torsion angles. The target compound’s ethylamino linker may introduce conformational flexibility, unlike rigid phenyl-linked analogs.
- SHELXL refinements () could quantify bond length variations between pyrrole- and pyrazole-substituted pyridazines, aiding in stability predictions.
Biological Activity
N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound consists of a pyrrole ring, a pyridazine moiety, and a chlorobenzamide group. Its molecular formula is with a molecular weight of approximately 285.74 g/mol. The combination of these heterocycles contributes to its distinct chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can modulate receptor activity, potentially impacting signal transduction pathways associated with cell growth and proliferation.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in cancer research and antimicrobial applications.
Anticancer Activity
Several studies have highlighted its potential as an anticancer agent. For instance, in vitro assays have demonstrated that the compound can inhibit the proliferation of cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These values indicate strong cytotoxic effects compared to other compounds tested under similar conditions .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains, revealing effective minimum inhibitory concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 7.80 |
| Escherichia coli | >100 |
This suggests that while it is effective against certain Gram-positive bacteria, it may be less effective against Gram-negative strains .
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives of this compound, exploring modifications that enhance its biological activity:
- Synthesis of Derivatives : Studies have synthesized various derivatives to assess their pharmacological profiles, leading to the identification of compounds with improved potency against cancer cell lines.
- In Vivo Studies : Animal models have been used to evaluate the efficacy of these compounds in reducing tumor size and improving survival rates in treated groups compared to controls.
Q & A
Q. What are the established synthetic routes for N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-2-chlorobenzamide?
Methodological Answer: The compound can be synthesized via Mannich reactions or nucleophilic substitution strategies. For example:
- Mannich Reaction : Reacting amines with aldehydes and ketones to form β-amino carbonyl intermediates. This method is effective for introducing pyrrole or pyridazine moieties (as seen in similar benzamide derivatives) .
- Coupling Reactions : Pd-catalyzed amidation (e.g., Suzuki-Miyaura coupling) can link pyridazine and benzamide fragments. Evidence from Pd-catalyzed syntheses of pyridazin-3-amine derivatives supports this approach .
- Stepwise Functionalization : Sequential alkylation/amination of pyridazine cores followed by benzamide coupling, as demonstrated in pyridazin-3-yl-ethylamine analogs .
Q. How is the compound characterized using X-ray crystallography?
Methodological Answer: X-ray crystallography involves:
Data Collection : Single-crystal diffraction (e.g., Bruker D8 Venture) at 298 K, with data-to-parameter ratios ≥13.9 to ensure reliability .
Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement. SHELX programs are robust for small-molecule structures despite newer alternatives .
Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond angles, torsional strain, and intermolecular interactions (e.g., hydrogen bonding in benzamide derivatives) .
Q. What in vitro assays are used to evaluate its biological activity?
Methodological Answer: Common assays include:
- Glucose Uptake Assays : Measure hepatocyte glucose uptake at 10 mM glucose concentrations (used for benzamide derivatives with metabolic activity) .
- Enzyme Inhibition Studies : Test inhibition of kinases or receptors via fluorescence polarization or radiometric assays.
- Cytotoxicity Screening : Use MTT assays on cancer cell lines to assess IC₅₀ values.
Advanced Research Questions
Q. How can researchers design analogs for structure-activity relationship (SAR) studies?
Methodological Answer: Key strategies include:
- Core Modifications : Replace the pyrrole ring with pyrazole or imidazole to alter electronic properties (e.g., SAR studies on pyridazin-3-yl-amine derivatives) .
- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzamide moiety to enhance binding affinity. Evidence from trifluoromethyl-substituted analogs shows improved metabolic stability .
- Linker Variation : Adjust the ethylamino spacer length to modulate conformational flexibility and target engagement .
Q. How to resolve discrepancies in crystallographic data between SHELX and other refinement software?
Methodological Answer: Discrepancies may arise due to:
- Twinned Data : Use SHELXL ’s twin refinement tools for high-symmetry crystals .
- Disordered Solvents : Apply "SQUEEZE" in PLATON to model unresolved electron density .
- Validation : Cross-check with Olex2 or Coot for hydrogen-bond networks and Ramachandran plots. SHELX’s R-factor thresholds (e.g., <0.06 for R₁) ensure reliability .
Q. What computational methods aid in understanding ligand-target interactions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinases). Validate with experimental IC₅₀ data .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution in the benzamide core .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions.
Q. How to optimize reaction conditions for higher yields in large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for coupling reactions, as used in pyridazin-3-yl-amine syntheses .
- Solvent Optimization : Replace DMF with DMA or THF to reduce side reactions. Evidence shows THF improves yields in Pd-catalyzed amidation .
- Temperature Control : Use microwave-assisted synthesis (e.g., 150°C, 30 min) for faster kinetics and reduced decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
